Diethyl 2-hydroxypentanedioate

描述

Significance of Alpha- and Beta-Hydroxylated Dicarboxylic Acid Esters in Biological Systems and Chemical Synthesis

Alpha- and beta-hydroxylated dicarboxylic acid esters are classes of organic compounds that hold significant value in both biological and synthetic chemistry. In biological systems, dicarboxylic acids are crucial metabolic products of fatty acid oxidation. atamanchemicals.com Their esterified and hydroxylated forms are involved in various metabolic pathways. atamanchemicals.comresearchgate.net For instance, these compounds can serve as substrates for enzymes in the synthesis of more complex molecules.

In the realm of chemical synthesis, dicarboxylic esters are versatile building blocks. atamanchemicals.com Their two carboxyl groups allow for the formation of polyesters and polyamides, while the hydroxyl group offers a site for further functionalization. atamanchemicals.combeilstein-journals.org Specifically, α- and β-hydroxy dicarboxylic acid esters are key intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and biodegradable polymers. frontiersin.orgmdpi.com The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, making enantioselective synthesis a key area of research. buchler-gmbh.com

Overview of 2-Hydroxyglutarate and its Enantiomers in Metabolism and Disease

2-Hydroxyglutarate (2-HG) is a dicarboxylic acid structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). It exists as two distinct stereoisomers, D-2-hydroxyglutarate (D-2HG) and L-2-hydroxyglutarate (L-2HG), which have different metabolic origins and physiological roles. hmdb.ca While present at low levels in healthy individuals, the accumulation of either enantiomer is associated with various pathological conditions. portlandpress.comcam.ac.uk

The production of 2-HG can occur through several mechanisms. Gain-of-function mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes lead to the conversion of α-KG to D-2HG. portlandpress.comaacrjournals.org L-2HG can be produced from α-KG by the promiscuous activity of enzymes like malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase, particularly under hypoxic or acidic conditions. portlandpress.com The clearance of these metabolites is managed by specific dehydrogenases, L-2HGDH and D-2HGDH, which convert them back to α-KG. hmdb.ca

D-2-Hydroxyglutarate (D-2HG) in Oncogenesis and Epigenetic Modulation

Elevated levels of D-2HG, often resulting from mutations in IDH1 and IDH2, are a hallmark of several cancers, including gliomas and acute myeloid leukemia. aacrjournals.orgresearchgate.net This accumulation has earned D-2HG the designation of an "oncometabolite." aacrjournals.org Its primary oncogenic mechanism involves the competitive inhibition of α-KG-dependent dioxygenases. jci.org

These enzymes, which include the TET family of DNA demethylases and Jumonji-C (JmjC) domain-containing histone demethylases, play a critical role in epigenetic regulation. portlandpress.com By inhibiting these enzymes, D-2HG leads to widespread DNA and histone hypermethylation. researchgate.net This epigenetic alteration disrupts normal gene expression, leading to the silencing of tumor suppressor genes and the activation of oncogenes, thereby promoting tumorigenesis. portlandpress.com Furthermore, D-2HG can impact collagen maturation and cellular signaling pathways. aacrjournals.orgjci.org

L-2-Hydroxyglutarate (L-2HG) in Metabolic Pathways and Cellular Regulation

L-2-hydroxyglutarate also plays a significant role in cellular metabolism and regulation, and its accumulation is linked to disease states. hmdb.ca Elevated L-2HG levels are observed in certain cancers, such as clear cell renal cell carcinoma, often due to the loss of the L2HGDH enzyme responsible for its degradation. Similar to its D-enantiomer, L-2HG can inhibit α-KG-dependent dioxygenases, leading to epigenetic changes that can drive cancer development. In fact, L-2HG is often a more potent inhibitor of these enzymes than D-2HG.

Under hypoxic conditions, L-2HG levels can increase, suggesting a role in the cellular response to low oxygen. frontiersin.org It has been shown to influence the metabolic activity of cells, including stimulating anaerobic glucose metabolism. researchgate.net In the context of the immune system, the two enantiomers of 2-hydroxyglutarate can have different effects on the function of cytotoxic T cells. cam.ac.uknih.gov

Role of Diethyl 2-Hydroxypentanedioate (B1228988) as a Research Chemical and Synthetic Intermediate

Diethyl 2-hydroxypentanedioate, also known as diethyl 2-hydroxyglutarate, is the diethyl ester of 2-hydroxyglutaric acid. cymitquimica.comebi.ac.uk It serves as a valuable tool in scientific research and as a versatile intermediate in organic synthesis. cymitquimica.comlookchem.com Its utility stems from its bifunctional nature, possessing both hydroxyl and diester functionalities.

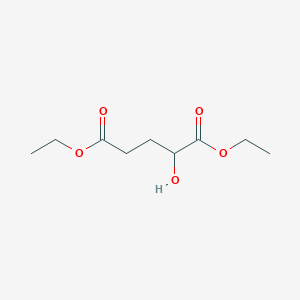

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl 2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHSDCNOUDICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533579 | |

| Record name | Diethyl 2-hydroxyglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69134-53-8 | |

| Record name | Diethyl 2-hydroxyglutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Diethyl 2 Hydroxypentanedioate

Established Synthetic Routes and Methodologies

The creation of Diethyl 2-hydroxypentanedioate (B1228988), also known as diethyl 2-hydroxyglutarate, can be achieved through several established pathways. ebi.ac.uknist.govcymitquimica.com These include the direct esterification of 2-hydroxyglutaric acid and asymmetric methods starting from a prochiral precursor.

Esterification of 2-Hydroxyglutaric Acid

The most direct route involves the formation of ester linkages on the dicarboxylic acid, 2-hydroxyglutaric acid. This transformation can be promoted by either acid catalysts or enzymatic means.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a conventional method for producing Diethyl 2-hydroxypentanedioate. This reaction typically involves heating 2-hydroxyglutaric acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). biorxiv.org The process is a reversible equilibrium-driven reaction, and refluxing conditions are used to drive the reaction towards the formation of the diethyl ester product. biorxiv.org

One documented procedure involves refluxing one equivalent of 2-hydroxyglutaric acid with ethanol and 0.3 equivalents of sulfuric acid at 70°C overnight. biorxiv.org After the reaction, the solvent is evaporated, and the mixture is neutralized. The product is then extracted using an organic solvent like ethyl acetate. biorxiv.org

Another approach involves the in situ formation of 2-hydroxyglutaric acid from a lactone precursor. google.comgoogle.comgoogle.com In this method, a starting material like butyrolactone acid can be reacted with an alcohol (e.g., butanol or ethanol) in the presence of an acid catalyst. google.comgoogle.com Under these conditions, the lactone ring opens to form the 2-hydroxyglutaric acid, which is subsequently esterified by the alcohol present in the reaction mixture. google.comgoogle.comgoogle.com

| Parameter | Condition |

|---|---|

| Starting Material | 2-Hydroxyglutaric Acid (2HG) |

| Reagent | Ethanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Temperature | 70°C (Reflux) |

| Reaction Time | Overnight |

Enzymatic methods offer a green alternative to traditional chemical catalysis, operating under milder reaction conditions. google.commdpi.com Lipases (E.C. 3.1.1.3) are a class of hydrolytic enzymes that can catalyze esterification reactions, often in non-aqueous or low-water environments. thieme-connect.deresearchgate.net These biocatalysts are recognized for their high selectivity, which can prevent unwanted side reactions. mdpi.comresearchgate.net

While direct lipase-catalyzed esterification of 2-hydroxyglutaric acid is a potential route, a more commonly documented strategy involves a two-step chemoenzymatic process. researchgate.net This method first uses a lipase (B570770), such as Candida antarctica lipase B (CALB), to catalyze the esterification of 2-oxoglutaric acid with an alcohol to yield the corresponding dialkyl 2-oxoglutarate. researchgate.net This step is followed by a separate reduction of the keto group to a hydroxyl group to form the final this compound product. researchgate.netresearchgate.net This combined approach leverages the efficiency of lipases for ester formation from the more stable keto-acid precursor. researchgate.net

Acid-Catalyzed Esterification

Asymmetric Synthesis Approaches

For applications requiring stereochemically pure forms of this compound, asymmetric synthesis methodologies are employed. These techniques aim to selectively produce one enantiomer over the other, starting from a prochiral substrate like diethyl 2-oxoglutarate.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. In this approach, diethyl 2-oxoglutarate is hydrogenated using a heterogeneous catalyst system. scispace.combuchler-gmbh.com A common system involves a platinum catalyst supported on alumina (B75360) (Pt/Al₂O₃) that has been modified with a chiral alkaloid from the cinchona family, such as dihydroquinine base. scispace.combuchler-gmbh.com

The chiral modifier adsorbs onto the surface of the platinum catalyst, creating a chiral environment. scispace.com When diethyl 2-oxoglutarate binds to this modified surface and is subsequently hydrogenated, one of the two possible enantiomers of this compound is formed in preference. buchler-gmbh.com This method has been shown to produce (R)-diethyl 2-hydroxypentanedioate with high enantioselectivity. buchler-gmbh.com

| Component | Description |

|---|---|

| Substrate | Diethyl 2-oxopentanedioate (Diethyl 2-oxoglutarate) |

| Product | diethyl (R)-2-hydroxypentanedioate |

| Catalyst | Platinum on Aluminium Oxide (Pt/Al₂O₃) |

| Chiral Modifier | Dihydroquinine Base |

Biocatalysis provides another highly effective route for asymmetric synthesis. Whole cells of certain microorganisms can perform highly enantioselective reductions of keto esters. researchgate.net The yeast Rhodotorula minuta has been successfully used for the biotransformation of dialkyl esters of 2-oxoglutaric acid. researchgate.net

In this process, whole cells of Rhodotorula minuta are used to reduce diethyl 2-oxoglutarate. The enzymes within the yeast cells stereoselectively deliver a hydride to the ketone, resulting in the formation of the (S)-enantiomer of this compound. researchgate.net This method is notable for its high efficiency, achieving nearly complete conversion of the substrate with excellent enantiomeric excess (ee). researchgate.net The productivity of the cells is also remarkable, with high conversion and enantiomeric excess obtained using a relatively small amount of biocatalyst per mole of substrate. researchgate.net

| Parameter | Finding |

|---|---|

| Biocatalyst | Rhodotorula minuta (whole cells) |

| Substrate | Diethyl 2-oxoglutarate |

| Product | (S)-Diethyl 2-hydroxypentanedioate |

| Conversion | Almost 100% |

| Enantiomeric Excess (ee) | 97–98% |

Biocatalytic Reduction of 2-Oxoglutarate Alkyl Esters

Whole-Cell Biotransformations for (S)-2-Hydroxyestersresearchgate.net

Whole-cell biotransformation has emerged as an effective and environmentally friendly method for producing enantiomerically pure compounds. nih.gov This approach utilizes the enzymatic machinery within microbial cells to perform stereoselective reductions of prochiral ketones. In the synthesis of (S)-2-hydroxyesters, various microorganisms, particularly yeasts, have demonstrated high efficacy. These biocatalytic reductions are noted for their high enantioselectivity and mild reaction conditions. scielo.br

The yeast Rhodotorula minuta has been successfully used for the enantioselective reduction of diethyl 2-oxoglutarate. researchgate.netresearchgate.net This biotransformation achieves an almost 100% conversion rate with a high enantiomeric excess (ee) of 97–98% for the (S)-enantiomer of this compound. researchgate.net Similarly, the dimorphic fungus Mucor rouxii has been employed for the reduction of dialkyl 2-oxoglutarates, yielding the corresponding (S)-2-hydroxyglutarates. researchgate.net The choice of microorganism and the reaction conditions, such as the use of fresh versus lyophilized cells, can influence the reaction's outcome. researchgate.net Non-conventional yeasts are also recognized as efficient biocatalysts for producing chiral compounds. mdpi.com

Table 1: Performance of Various Microorganisms in the Biotransformation of 2-Oxoesters

Precursor-Based Synthesis (e.g., from 2-Oxoglutarate Derivatives)nih.govresearchgate.netmdpi.com

The most direct precursor for synthesizing this compound is its corresponding keto-form, diethyl 2-oxoglutarate. This approach involves the selective reduction of the ketone functional group. The synthesis of various 2-oxoglutarate derivatives has been developed, often proceeding through intermediates like cyanosulfur ylids. researchgate.net

The reduction of dialkyl esters of 2-oxoglutaric acid is a key step. researchgate.netresearchgate.net For instance, the reduction of dimethyl 2-oxoglutarate has been investigated using different reducing agents. scispace.com While chemical reductions can be effective, they often lack the stereoselectivity offered by biocatalytic methods, resulting in a racemic mixture unless chiral reagents or catalysts are used. The ethylene-forming enzyme (psEFE) from Pseudomonas savastanoi utilizes 2-oxoglutarate (2OG) as a substrate, catalyzing its conversion to succinate (B1194679), but substituted 2OG derivatives can alter the reaction's outcome, sometimes leading to the formation of corresponding succinate or β-hydroxypropionate derivatives. nih.gov

Advanced Synthetic Methodologies

Modern synthetic chemistry offers sophisticated methods for producing optically pure compounds, combining enzymatic and chemical techniques to achieve high efficiency and selectivity.

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and selective reaction cascades. A common strategy involves an initial chemical synthesis of a precursor followed by an enzymatic resolution or transformation to yield an optically pure product. nih.govacs.org

For this compound, a two-step chemoenzymatic process can be employed. The first step involves the chemical synthesis of dialkyl 2-oxoglutarates from 2-oxoglutaric acid, a reaction that can be catalyzed by a lipase. researchgate.net The second step is the microbial reduction of the resulting dialkyl 2-oxoglutarate to the desired optically pure (S)-2-hydroxyester, as performed by microorganisms like Rhodotorula minuta or Mucor rouxii. researchgate.netresearchgate.net This combination allows for the production of enantiomerically pure (S)-2-hydroxydiesters with very high conversion rates. researchgate.net Such methods are valuable in synthesizing intermediates for pharmaceuticals, like the side chain of Taxol. nih.gov

The development of novel catalytic systems is a continuous effort in organic synthesis to improve yield, selectivity, and sustainability. In polymer synthesis, for example, late transition metal catalysts based on nickel and palladium have been developed for producing materials with novel architectures. numberanalytics.com Similarly, advancements in Ziegler-Natta and metathesis catalysts have allowed for greater control over polymer microstructures. numberanalytics.com

In the context of small molecule synthesis, various catalytic systems are used for reactions like ethoxylation, where the choice of catalyst influences reaction rates and byproduct formation. researchgate.net For the synthesis of hydroxypentanedioate and related compounds, catalytic systems often focus on selective reductions. The use of borane-dimethyl sulfide (B99878) (BMS) complex has been shown to be effective for the selective reduction of related compounds like dimethyl 3-oxoglutarate. scispace.com While specific novel catalytic systems for this compound are not widely documented, the principles from other areas of catalysis, such as the use of highly selective organometallic complexes or tailored biocatalysts, represent promising avenues for future development. mdpi.comuq.edu.au

Table 2: Examples of Advanced Catalytic Systems and Their Applications

Chemoenzymatic Synthesis of Optically Pure Enantiomers

Derivatization and Structural Modification of this compound

This compound serves as a versatile starting material for creating more complex, value-added chiral molecules.

The functional groups of this compound—a secondary alcohol and two ester groups—are ideal handles for further chemical transformations. These transformations can convert the molecule into a variety of chiral building blocks, or synthons, which are essential for the synthesis of complex natural products and pharmaceuticals.

One common derivatization strategy involves converting the hydroxy acid functionality into other structures. For analytical purposes, 2-hydroxyglutarate enantiomers are often derivatized using reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) to form diastereomers that can be easily separated and quantified. researchgate.netnih.gov This principle of derivatization can be applied synthetically. For example, the hydroxyl and ester groups can be manipulated to form chiral lactones, amides, or other heterocyclic systems. The synthesis of N-methoxy-N-methylamides, known as Weinreb amides, from carboxylic acids is a powerful method for creating intermediates that can be selectively converted into ketones or aldehydes. orientjchem.org Furthermore, related molecules like 3-hydroxyglutarate diesters have been used to synthesize complex structures such as 3-hydroxypyrrolidines, demonstrating the utility of hydroxy-diesters in building heterocyclic scaffolds. acs.org The ability to transform this compound into these diverse chiral synthons underscores its importance in modern organic synthesis.

Synthesis of Phosphonodepsipeptides and Related Analogues

Phosphonodepsipeptides are analogues of naturally occurring peptides where a phosphonate (B1237965) linkage replaces an amide bond, rendering them more stable. beilstein-journals.org this compound, also known as diethyl 2-hydroxyglutarate, serves as a crucial building block in the synthesis of γ-phosphonodepsipeptides. beilstein-journals.orgresearchgate.net These compounds are of interest as potential enzyme inhibitors. researchgate.netbeilstein-journals.org

Two primary strategies have been explored for the coupling of this compound with phosphonic acid derivatives to form the characteristic phosphonate ester bond of γ-phosphonodepsipeptides. beilstein-journals.orgencyclopedia.pub

The first approach involves the reaction of diethyl 2-hydroxyglutarate with a phosphonochloridate. beilstein-journals.orgencyclopedia.pub In a specific example, N-Cbz-L-glutamic acid was converted into its corresponding dimethyl phosphonate, which was then transformed into a phosphonochloridate intermediate. researchgate.netencyclopedia.pub The subsequent reaction of this phosphonochloridate with diethyl 2-hydroxyglutarate afforded the desired γ-phosphonodepsidipeptide. However, this method proved to be inefficient, resulting in a very low yield of only 6.7%. encyclopedia.pubmdpi.combeilstein-journals.org

A more successful and higher-yielding method involves a Mitsunobu reaction. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org In this strategy, N-Cbz-L-glutamic acid is first converted to a phosphonic monoester. beilstein-journals.orgbeilstein-journals.org This monoester is then coupled directly with diethyl 2-hydroxyglutarate using Mitsunobu reagents. This approach has been reported to produce the target γ-phosphonodepsipeptide in a significantly higher yield of 66%. beilstein-journals.orgbeilstein-journals.org

A related strategy has been employed for the synthesis of other γ-phosphonodepsidipeptide derivatives designed as potential inhibitors of folylpolyglutamate synthetase. researchgate.netbeilstein-journals.org In this synthesis, a phosphonic monomethyl ester, specifically dimethyl N-phthaloyl-protected γ-aminophosphonate that was selectively hydrolyzed, was coupled with dibenzyl (S)-2-hydroxypentanedioate. researchgate.netbeilstein-journals.orgbeilstein-journals.org The coupling was achieved using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the activating agent to generate the γ-phosphonodepsidipeptide. researchgate.netbeilstein-journals.org

The following table summarizes the key findings from these synthetic approaches.

| Starting Phosphonic Acid Derivative | Coupling Partner | Reagents/Conditions | Product | Yield | Reference |

| N-Cbz-L-glutamic acid derived phosphonochloridate | Diethyl 2-hydroxyglutarate | Chlorination, then coupling | γ-Phosphonodepsidipeptide | 6.7% | encyclopedia.pubmdpi.combeilstein-journals.org |

| N-Cbz-L-glutamic acid derived phosphonic monoester | Diethyl 2-hydroxyglutarate | Mitsunobu reaction | γ-Phosphonodepsipeptide | 66% | beilstein-journals.orgbeilstein-journals.org |

| Dimethyl N-phthaloyl-protected γ-aminophosphonate monomethyl ester | Dibenzyl (S)-2-hydroxypentanedioate | BOP reagent | γ-Phosphonodepsidipeptide | Not specified | researchgate.netbeilstein-journals.orgbeilstein-journals.org |

Catalytic Reactions and Mechanistic Investigations Involving Diethyl 2 Hydroxypentanedioate

Enzymatic Transformations and Biocatalysis

The prochiral nature of diethyl 2-hydroxypentanedioate (B1228988) and its precursors makes them ideal candidates for enzymatic reactions that can establish specific stereocenters. Biocatalysts like lipases and reductases are employed to achieve high enantioselectivity in the synthesis of chiral building blocks.

Lipase-Catalyzed Hydrolysis and Transesterification

Lipases (EC 3.1.1.3) are a class of serine hydrolases widely used in organic synthesis for their ability to catalyze the hydrolysis and transesterification of esters with high chemo-, regio-, and enantioselectivity. unipd.itthieme-connect.de In the context of diethyl 2-hydroxypentanedioate, a prochiral diester, lipases can perform an asymmetric desymmetrization by selectively hydrolyzing one of the two ester groups.

This process yields a chiral monoester, a valuable synthetic intermediate. A prominent example of this is the hydrolysis of the structurally similar diethyl 3-hydroxyglutarate, which is efficiently converted to ethyl (S)-3-hydroxyglutarate using immobilized Candida antarctica lipase (B570770) B (CALB), often known by its commercial name, Novozym 435. researchgate.nettandfonline.comepa.gov This reaction proceeds with high enantiomeric excess (ee) and yield under optimized conditions. researchgate.netepa.gov The enantioselectivity of these reactions can be influenced by factors such as the enzyme source, substrate concentration, and reaction medium. scirp.orgmdpi.com For instance, while CALB typically produces the (R)-monoester from dimethyl 3-phenylglutarate, other lipases can yield the (S)-enantiomer. mdpi.com

Lipase-catalyzed transesterification offers an alternative route for kinetic resolution. acs.orgacs.orgnih.gov In this reaction, a racemic mixture of a hydroxy ester is acylated using an acyl donor, where the lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. unipd.itnih.govresearchgate.net

Table 1: Lipase-Catalyzed Reactions on Glutarate Derivatives

| Substrate | Enzyme | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Diethyl 3-hydroxyglutarate | Immobilized Candida antarctica lipase B (Novozym 435) | Asymmetric Hydrolysis | Produces ethyl (S)-3-hydroxyglutarate with >95% ee and 98.5% yield. | researchgate.netepa.gov |

| Bis(1-phenylethyl) glutarate | Candida antarctica lipase (Novozym 435) | Enantioselective Hydrolysis | Afforded optically pure (R)-1-phenylethanol. | scirp.org |

| Dimethyl 3-(4-fluorophenyl)glutarate | Immobilized Candida antarctica lipase B (Novozym 435) | Asymmetric Hydrolysis | Kinetic study revealed optimal conditions for producing the chiral monoester. | researchgate.net |

| Diethyl 3-[3',4'-dichlorophenyl]-glutarate | Candida antarctica lipase B (CALB) | Desymmetrization (Monohydrolysis) | Successfully produced the monoester with >99% ee on a pilot scale. | nih.govinternationaljournalssrg.org |

Reductase-Mediated Stereoselective Processes

Optically active this compound can be synthesized through the stereoselective reduction of its corresponding keto precursor, diethyl 2-oxopentanedioate. This transformation is effectively catalyzed by ketoreductases (KREDs), a class of oxidoreductases that utilize cofactors like NAD(P)H to reduce carbonyl groups to hydroxyl groups with high stereocontrol. researchgate.netmdpi.com

The substrate specificity and stereoselectivity of KREDs can vary significantly, allowing for the targeted synthesis of different stereoisomers. researchgate.netnih.gov For example, studies on the reduction of various α-ketoesters have shown that aromatic substrates often yield (S)-α-hydroxy esters, whereas aliphatic substrates can produce the (R)-enantiomers with the same enzyme. nih.gov The development of KRED "tool-kits" containing a diverse panel of enzymes enables the production of specific diastereomers from α-substituted-β-ketoesters, which are structurally related to diethyl 2-oxopentanedioate. researchgate.net In some cases, a single diketoreductase can reduce two keto groups in a diketo ester with excellent stereoselectivity, highlighting the power of these biocatalysts for creating multiple chiral centers in one step.

Enantioselective Cleavage Reactions

Enantioselective cleavage, a form of kinetic resolution, is a powerful strategy for separating enantiomers from a racemic mixture. In the case of racemic this compound, this is typically achieved through enzyme-catalyzed hydrolysis, where one enantiomer is preferentially converted into its corresponding monoester, leaving the unreacted ester enantiomer in high optical purity. acs.orgacs.orgresearchgate.net

Lipases are the most common enzymes used for this purpose. arkat-usa.org The process relies on the differential reaction rates of the two enantiomers within the enzyme's chiral active site. For example, Pseudomonas cepacia lipase has demonstrated high enantioselectivity (E > 360) in the resolution of δ-hydroxy esters via transesterification. acs.orgnih.gov The efficiency of the resolution is determined by the enantiomeric ratio (E-value), which is influenced by the choice of enzyme, solvent, and acyl donor. unipd.itresearchgate.net This method allows for the preparation of both enantiomers of the target compound: one as the hydrolyzed or acylated product and the other as the remaining unreacted substrate. scirp.org

Role in Enzyme Inhibition and Activation

Beyond being a substrate for enzymatic synthesis, the core structure of 2-hydroxypentanedioate (2-hydroxyglutarate) plays a significant role in modulating the activity of key enzyme families, acting primarily as an inhibitor.

Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

This compound serves as a cell-permeable prodrug for 2-hydroxyglutarate (2-HG), a metabolite recognized as an oncometabolite. dovepress.comelifesciences.org Intracellularly, the ester groups are hydrolyzed, releasing 2-HG, which is a structural analog of 2-oxoglutarate (2-OG, also known as α-ketoglutarate). portlandpress.comabcam.com This structural similarity allows 2-HG to act as a competitive inhibitor of the large family of 2-oxoglutarate-dependent dioxygenases (2-OGDOs). dovepress.comnih.govresearchgate.net

These enzymes require 2-OG, Fe(II), and molecular oxygen to catalyze various hydroxylation and demethylation reactions. portlandpress.com By binding to the 2-OG active site, 2-HG blocks the normal function of these enzymes, leading to significant downstream biological consequences. elifesciences.orgnih.gov

Key families of 2-OGDOs inhibited by 2-HG include:

Prolyl Hydroxylase Domain proteins (PHDs/EGLNs): Inhibition of PHDs prevents the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its stabilization even under normal oxygen conditions (normoxia). dovepress.comportlandpress.com

TET (Ten-Eleven Translocation) DNA Demethylases: Inhibition of TET enzymes leads to DNA hypermethylation, as the conversion of 5-methylcytosine (B146107) to 5-hydroxymethylcytosine (B124674) is blocked. elifesciences.orgportlandpress.comnih.gov

Jumonji-C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in histone hypermethylation and profound changes in the epigenetic landscape, altering gene expression. elifesciences.orgportlandpress.com

AlkB Homolog (ALKBH) DNA Repair Enzymes: 2-HG also inhibits ALKBH proteins, which are involved in repairing alkylated DNA damage. nih.gov

Both enantiomers, D-2-HG and L-2-HG, can inhibit these enzymes, although L-2-HG is often a more potent inhibitor. portlandpress.com

Table 2: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases by 2-Hydroxyglutarate (2-HG)

| Enzyme Family | Function | Consequence of Inhibition by 2-HG | Reference |

|---|---|---|---|

| Prolyl Hydroxylases (PHDs/EGLNs) | Hydroxylate HIF-1α, marking it for degradation. | Stabilization of HIF-1α, promotion of hypoxic response. | dovepress.comportlandpress.com |

| TET DNA Demethylases | Oxidize 5-methylcytosine to initiate DNA demethylation. | DNA hypermethylation and epigenetic silencing. | elifesciences.orgportlandpress.comnih.gov |

| JmjC Histone Demethylases | Remove methyl groups from histones. | Histone hypermethylation and altered gene expression. | elifesciences.org |

| ALKBH DNA Repair Enzymes | Repair alkylated DNA bases. | Impaired DNA repair. | nih.gov |

Modulation of Glutamate (B1630785) Carboxypeptidase II (GCPII) Activity

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a zinc metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. nih.gov The pentanedioic acid (glutarate) moiety is a well-established pharmacophore for designing potent GCPII inhibitors, as it mimics the C-terminal glutamate of the natural substrate. embopress.orgavcr.czavcr.cz

Structure-activity relationship studies have demonstrated that the stereochemistry of substituents on the pentanedioic acid backbone is critical for inhibitory activity. Specifically, research on urea-based inhibitors incorporating a 2-hydroxypentanedioate moiety revealed a strict stereochemical requirement at the C-2 position. nih.gov The enzyme does not tolerate (R)-2-hydroxypentanedioic acid (D-2-hydroxyglutaric acid) as a substitute for the (S)-isomer, which corresponds to the L-glutamate configuration preferred by the enzyme. nih.gov This highlights the precise fit required within the S1' glutamate recognition site of the enzyme. While this compound itself may not be a potent inhibitor, its de-esterified core structure is a fundamental component in a class of molecules that modulate GCPII activity. nih.govacs.org

Mechanistic Studies of Reactions with this compound as Substrate or Product

Mechanistic investigations into reactions involving this compound, also known as diethyl 2-hydroxyglutarate, provide fundamental insights into its reactivity and formation. These studies are crucial for optimizing synthetic routes and understanding its role in biochemical pathways. The compound serves as a key substrate in the synthesis of complex molecules and its formation is often studied in the context of metabolic processes involving its parent acid, 2-hydroxyglutaric acid.

This compound as a Substrate: Synthesis of γ-Phosphonodepsipeptides

This compound is utilized as a starting material in the synthesis of γ-phosphonodepsipeptides, which are designed as potential mechanism-based inhibitors for enzymes like folylpolyglutamate synthetase. beilstein-journals.orgbeilstein-journals.org Mechanistic studies have explored different coupling strategies to form the phosphonate (B1237965) ester bond between a protected aminoalkylphosphonic acid and the hydroxyl group of this compound.

Two distinct synthetic pathways have been investigated, revealing significant differences in efficiency and reaction mechanism. beilstein-journals.org

Phosphonochloridate Method: In this approach, N-Cbz-L-glutamic acid is first converted into a dimethyl phosphonate, followed by aminolysis and chlorination to yield a reactive phosphonochloridate intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate then reacts with diethyl 2-hydroxyglutarate. However, this strategy proved to be inefficient, affording the desired γ-phosphonodepsipeptide in a very low yield of only 6.7%. beilstein-journals.orgbeilstein-journals.org The low yield suggests that the phosphonochloridate may be sterically hindered or that side reactions compete with the desired coupling.

Mitsunobu Reaction: A more successful approach involves coupling the methyl phosphonic monoester derived from N-Cbz-L-glutamic acid with diethyl 2-hydroxyglutarate under Mitsunobu conditions. beilstein-journals.orgbeilstein-journals.org This reaction proceeds with a significantly higher yield of 66%. beilstein-journals.org The Mitsunobu reaction mechanism involves the in-situ formation of an alkoxyphosphonium salt from the alcohol (diethyl 2-hydroxyglutarate) and diethyl azodicarboxylate (DEAD) or a similar reagent, which is then nucleophilically attacked by the phosphonic monoester. This pathway is evidently more favorable for forming the target peptide analogue.

Further mechanistic insight comes from related studies on peptide coupling reagents, which suggest that reactions involving activating agents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) proceed through highly reactive benzotriazolyl ester intermediates. beilstein-journals.orgbeilstein-journals.org

| Synthetic Pathway | Key Reagents | Proposed Intermediate | Reported Yield | Reference |

|---|---|---|---|---|

| Phosphonochloridate Method | N-Cbz-L-glutamic acid-derived phosphonochloridate, Diethyl 2-hydroxyglutarate | Phosphonochloridate | 6.7% | beilstein-journals.org, beilstein-journals.org |

| Mitsunobu Reaction | N-Cbz-L-glutamic acid-derived phosphonic monoester, Diethyl 2-hydroxyglutarate, DEAD/PPh₃ | Alkoxyphosphonium salt | 66% | beilstein-journals.org, beilstein-journals.org |

Formation of this compound's Parent Acid as a Product

While direct mechanistic studies on the catalytic formation of this compound are not extensively detailed, significant research has focused on the enzymatic production of its parent compound, L-2-hydroxyglutarate (L-2HG). nih.gov The subsequent esterification of L-2HG with ethanol (B145695) is a standard chemical transformation that would yield this compound.

The formation of L-2HG from α-ketoglutarate (αKG) is a notable example of non-canonical enzyme function, or "enzyme promiscuity." nih.gov Studies have shown that lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH) can catalyze the stereospecific reduction of αKG to L-2HG. nih.gov

The mechanism of this reaction is highly dependent on the pH of the microenvironment. nih.gov Acidic conditions enhance the production of L-2HG. This is because a lower pH promotes the protonation of αKG, and this protonated form binds more effectively to a key residue within the substrate-binding pocket of enzymes like LDHA. nih.gov The increased binding affinity facilitates the reduction of the alternative substrate (αKG) instead of the canonical substrate (pyruvate for LDH or oxaloacetate for MDH). nih.gov This reaction is significant in hypoxic conditions, such as in tumors, where both acidic pH and high levels of αKG and NADH can occur. nih.gov

| Enzyme | Canonical Reaction | Promiscuous Reaction | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Lactate Dehydrogenase (LDH) | Pyruvate → L-Lactate | α-Ketoglutarate → L-2-Hydroxyglutarate | Enhanced at acidic pH due to protonation of αKG, facilitating binding to the active site. | nih.gov |

| Malate Dehydrogenase (MDH) | Oxaloacetate → L-Malate | α-Ketoglutarate → L-2-Hydroxyglutarate | Stereospecific reduction of αKG to L-2HG. | nih.gov |

The enzymatic synthesis produces L-2-hydroxyglutaric acid, which can then be converted to this compound through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid groups, followed by nucleophilic attack by ethanol to form the diethyl ester.

Applications and Emerging Research Areas

Medicinal Chemistry and Drug Discovery

The unique structural features of Diethyl 2-hydroxypentanedioate (B1228988) make it a valuable molecule in the realm of medicinal chemistry and drug discovery. Its applications range from the design of enzyme inhibitors to its use as a fundamental building block for complex bioactive molecules. cymitquimica.com

Design and Synthesis of Enzyme Inhibitors and Probes

Diethyl 2-hydroxypentanedioate and its parent molecule, 2-hydroxyglutarate (2-HG), have been identified as modulators of various enzymes, particularly those dependent on 2-oxoglutarate (2OG). rsc.orgnih.gov The structural similarity between 2-hydroxyglutarate and 2-oxoglutarate allows it to act as a competitive inhibitor for 2OG-dependent dioxygenases. nih.gov These enzymes play crucial roles in numerous cellular processes, including epigenetic regulation and metabolic pathways. rsc.org

Mutations in isocitrate dehydrogenase (IDH) enzymes can lead to the accumulation of the oncometabolite R-2-hydroxyglutarate (R-2HG), which has been shown to inhibit 2OG-dependent oxygenases like histone Nε-lysine demethylases (e.g., JMJD2A) and the hypoxia-inducible factor (HIF) prolyl hydroxylase. nih.gov The inhibitory potential of 2HG enantiomers varies, with the S-form being a more potent inhibitor in some cases. nih.gov For instance, the half-maximal inhibitory concentration (IC50) of R-2HG for JMJD2A is approximately 24 μM, while for PHD2, it is much weaker at around 7 mM. nih.gov

The ability to synthesize derivatives of this compound allows for the development of specific enzyme inhibitors and probes. For example, phosphonodepsidipeptides, which can be synthesized using diethyl 2-hydroxyglutarate, are recognized as enzyme inhibitors. beilstein-journals.org Specifically, γ-phosphonodepsidipeptide derivatives have been designed as mechanism-based inhibitors for folylpolyglutamate synthetase. beilstein-journals.org

Exploration as Building Blocks for Bioactive Molecules

This compound serves as a versatile chiral building block in the synthesis of various bioactive molecules and pharmaceutical intermediates. cymitquimica.combeilstein-journals.org Its structure, containing both hydroxyl and ester functionalities, allows for diverse chemical modifications.

One notable application is in the synthesis of phosphonodepsipeptides, which have potential as antibiotics, antimicrobials, antimalarials, and antitumor agents. beilstein-journals.org The synthesis of these complex molecules often involves the coupling of a phosphonic acid derivative with a hydroxy ester like diethyl 2-hydroxyglutarate or its dibenzyl analogue. beilstein-journals.org For instance, γ-phosphonodepsidipeptides have been prepared by reacting N-Cbz-ʟ-glutamic acid derivatives with diethyl 2-hydroxyglutarate. beilstein-journals.orgbeilstein-journals.org

Furthermore, Diethyl 3-hydroxyglutarate, a related compound, is a key starting material in the multi-step synthesis of perhydroquinoxaline-based κ receptor agonists, which are of interest for their potential analgesic properties. nih.gov

Chiral Synthesis and Stereoselective Transformations

The presence of a stereocenter in this compound makes it a valuable precursor in chiral synthesis, enabling the production of enantiomerically pure compounds.

Enantiopure Synthesis of Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective synthetic methods utilizing chiral building blocks like this compound. bldpharm.com The (S)-enantiomer, Diethyl (S)-2-hydroxypentanedioate, is a commercially available chiral building block used in asymmetric synthesis. bldpharm.comambeed.com

Enzymatic methods are frequently employed to achieve high enantioselectivity. For example, the enantioselective hydrolysis of diethyl 3-hydroxyglutarate using lipase (B570770) B from Candida antarctica can produce the (3S)-monoester with up to 91% enantiomeric excess (ee). researchgate.net This monoester can then be converted to other valuable chiral intermediates. researchgate.net

The asymmetric hydrogenation of diethyl 2-oxopentanedioate over a cinchona-modified platinum catalyst is another method to produce enantiopure diethyl (R)-2-hydroxypentanedioate. buchler-gmbh.com This highlights the importance of stereoselective transformations in accessing specific enantiomers of this compound for further synthetic applications.

Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact. Biocatalysis, in particular, offers a sustainable alternative to traditional chemical methods.

Biocatalytic Approaches for Reduced Environmental Impact

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions, thereby minimizing waste and energy consumption. uky.edumdpi.com

The synthesis of this compound can be achieved through biocatalytic reduction of the corresponding ketoester. The marine sponge Cliona varians has been shown to act as a biocatalyst for the stereoselective reduction of diethyl 2-oxoglutarate to diethyl 2-hydroxyglutarate. scielo.br The stereoselectivity of this bioreduction can be influenced by the addition of carbohydrates like D-fructose or sucrose (B13894). scielo.br For example, using D-fructose as an additive resulted in the (R)-enantiomer with 60% ee, while sucrose led to the (S)-enantiomer with 24% ee. scielo.br

Enzymatic hydrolysis is another green approach. Lipases, such as lipase B from Candida antarctica (Novozym 435), have been effectively used for the enantioselective hydrolysis of diethyl 3-hydroxyglutarate, providing a sustainable route to chiral monoesters. researchgate.net These biocatalytic methods represent a move towards more environmentally friendly synthetic processes in the production of valuable chiral intermediates. researchgate.netscielo.br

Development of Eco-Friendly Synthetic Procedures

The pursuit of green chemistry has spurred the development of sustainable methods for synthesizing valuable chemical intermediates. This compound, a diethyl ester of 2-hydroxyglutaric acid, is a target for such eco-friendly procedures, often involving biocatalysis. These methods offer advantages over traditional chemical synthesis by operating under milder conditions, reducing waste, and often avoiding the use of hazardous reagents and solvents. mdpi.com

One promising approach is the enantioselective reduction of α-keto esters using biocatalysts. For instance, the reduction of diethyl 2-oxoglutarate to produce chiral diethyl 2-hydroxyglutarate has been achieved using whole marine sponges, such as Cliona varians. scielo.br This method avoids costly and non-sustainable metal reducing agents and organic solvents. scielo.br Research has shown that the addition of certain compounds can influence the reaction's conversion and enantiomeric excess. For example, using L-aspartate as an additive in the biocatalytic reduction of diethyl 2-oxoglutarate resulted in (-)-(S)-Diethyl 2-hydroxyglutarate with a 40% conversion and 38% enantiomeric excess. scielo.br

Enzymes, particularly lipases and reductases, are central to these green synthetic routes. Hydrolases have been employed for the desymmetrization of prochiral diesters, and carbonyl reductases are used for the asymmetric reduction of keto esters to their corresponding chiral hydroxy esters. mdpi.com Such biocatalytic processes are advantageous as they can be conducted in aqueous media at ambient temperatures, are highly selective, and can eliminate the need for protection/deprotection steps common in conventional organic synthesis. mdpi.com The development of recombinant microorganisms harboring specific enzymes further enhances the efficiency and sustainability of producing chiral hydroxy esters. mdpi.com These green methodologies are not only environmentally benign but also hold promise for the large-scale, cost-effective production of enantiomerically pure compounds like this compound. rsc.org

Table 1: Biocatalytic Synthesis of (-)-(S)-Diethyl 2-hydroxyglutarate An interactive table detailing the outcomes of biocatalytic reduction of diethyl 2-oxoglutarate using the marine sponge C. varians with different additives.

| Additive | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Sucrose | 20 | 24 | S |

| L-Aspartate | 40 | 38 | S |

| D-Fructose | 25-40 | 60 | R |

Data sourced from studies on biocatalysis with marine sponges. scielo.br

Investigating Metabolic Pathways and Disorders

This compound serves as a crucial tool for studying metabolic pathways, primarily due to its relationship with 2-hydroxyglutarate (2-HG), a significant metabolite in both normal and pathological states. ebi.ac.uk As a cell-permeable ester, this compound can be introduced into cells, where it is hydrolyzed to 2-HG, allowing researchers to probe the downstream effects of elevated 2-HG levels. stemcell.comaacrjournals.orgjci.org This is particularly relevant in the context of certain metabolic disorders and cancers where 2-HG accumulates. oncoscience.uselifesciences.org

The metabolite 2-HG exists in two chiral forms, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). Both are associated with rare inherited metabolic disorders known as D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, respectively, which are characterized by the accumulation of these metabolites and can lead to severe neurological problems. genecards.orgfamiliasga.com The study of these disorders has been advanced by understanding the enzymes responsible for 2-HG metabolism, such as L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH). genecards.orgthe-innovation.org Mutations in the genes encoding these enzymes lead to the respective acidurias. genecards.org

Link to Isocitrate Dehydrogenase (IDH) Mutations and Oncometabolite Accumulation

A pivotal discovery in cancer research was the link between mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes and the massive accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG). aacrjournals.orgelifesciences.orgembopress.org Wild-type IDH enzymes catalyze the conversion of isocitrate to α-ketoglutarate (α-KG). aacrjournals.org However, specific cancer-associated mutations give the IDH enzymes a new function: the ability to convert α-KG into D-2-HG. embopress.orgnih.govtandfonline.com This leads to exceptionally high levels of D-2-HG in tumor cells, particularly in gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma. aacrjournals.orgelifesciences.org

This compound, as a cell-permeable form of 2-HG, has been instrumental in demonstrating that the accumulation of D-2-HG itself is a key driver of the oncogenic process. aacrjournals.org By introducing this compound into cells, researchers can replicate the effects of IDH mutations without altering the IDH genes themselves. aacrjournals.org The accumulated D-2-HG is considered an oncometabolite because it competitively inhibits a wide range of α-KG-dependent dioxygenases. stemcell.comaacrjournals.org These enzymes are critical for various cellular processes, including epigenetic regulation. aacrjournals.org

The accumulation of L-2-HG has also been implicated in cancer, particularly in clear-cell renal cell carcinoma, where it is linked to the reduced expression of L-2-hydroxyglutarate dehydrogenase (L2HGDH). oncoscience.us

Table 2: Key Enzymes and Metabolites in 2-HG-Related Pathologies An interactive table summarizing the roles of key molecules in metabolic disorders and cancer.

| Molecule | Normal Function | Role in Disease | Associated Diseases |

|---|---|---|---|

| IDH1/IDH2 | Converts isocitrate to α-ketoglutarate. aacrjournals.org | Mutant forms convert α-KG to D-2-HG. aacrjournals.orgembopress.org | Glioma, Acute Myeloid Leukemia (AML), Chondrosarcoma. aacrjournals.org |

| D-2-HG | Low-level endogenous metabolite. the-innovation.org | Accumulates to high levels, acts as an oncometabolite. elifesciences.orgembopress.org | D-2-hydroxyglutaric aciduria, IDH-mutant cancers. elifesciences.orgfamiliasga.com |

| L-2-HG | Low-level endogenous metabolite. nih.gov | Accumulates due to enzyme deficiency. oncoscience.us | L-2-hydroxyglutaric aciduria, Renal Cell Carcinoma. oncoscience.usnih.gov |

| α-KG | Krebs cycle intermediate; co-substrate for dioxygenases. aacrjournals.org | Depleted by mutant IDH; its role as a co-substrate is inhibited by 2-HG. aacrjournals.orgembopress.org | IDH-mutant cancers. aacrjournals.org |

| L2HGDH | Oxidizes L-2-HG to α-KG. genecards.org | Deficiency leads to L-2-HG accumulation. oncoscience.usgenecards.org | L-2-hydroxyglutaric aciduria. genecards.org |

| D2HGDH | Oxidizes D-2-HG to α-KG. elifesciences.org | Deficiency leads to D-2-HG accumulation. elifesciences.org | D-2-hydroxyglutaric aciduria. elifesciences.org |

This table is based on findings from multiple research articles. aacrjournals.orgoncoscience.uselifesciences.orggenecards.orgfamiliasga.comthe-innovation.orgembopress.orgnih.gov

Impact on Epigenetic Regulation (e.g., Histone Demethylation)

One of the most significant consequences of D-2-HG accumulation is the widespread alteration of the epigenome. life-science-alliance.orgresearchgate.net D-2-HG, due to its structural similarity to α-KG, acts as a competitive inhibitor of α-KG-dependent dioxygenases, which include the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs) and the TET family of DNA demethylases. elifesciences.orgnih.govaacrjournals.org

Inhibition of these histone demethylases by D-2-HG leads to a state of histone hypermethylation. nih.govaacrjournals.org Specifically, studies have shown that D-2-HG can inhibit histone demethylases that act on histone H3 at lysine 36 (H3K36), leading to increased levels of H3K36 methylation. elifesciences.orgnih.gov This alteration in histone marks can cause enhanced gene silencing and changes in chromatin structure, which in turn alters gene expression patterns that can promote tumorigenesis. elifesciences.orglife-science-alliance.org For example, the inhibition of KDM5 histone demethylases by D-2-HG has been shown to contribute to cellular transformation in IDH-mutant cancers. aacrjournals.org

The use of model organisms like Saccharomyces cerevisiae, which possess histone demethylases but lack DNA methylation, has been crucial in isolating and confirming the effects of D-2-HG on histone methylation independent of DNA methylation effects. elifesciences.orgnih.gov These studies have unequivocally demonstrated that D-2-HG accumulation leads to histone hypermethylation by inhibiting specific histone demethylases, thereby providing a clear mechanism by which this oncometabolite can alter gene expression to drive cancer progression. elifesciences.orgnih.gov

常见问题

Q. How can researchers optimize data presentation for peer-reviewed journals?

- Answer : Include processed data (e.g., kinetic plots, spectral deconvolution) in the main text, with raw datasets in appendices. Use SI units and IUPAC nomenclature. For structural figures, provide high-resolution renderings (ChemDraw or PyMOL) and deposit spectral data in public repositories (e.g., Zenodo) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。